5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of quinazoline and thiazolidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-aminoquinazoline-6-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinazoline and thiazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinazoline or thiazolidine rings .
Scientific Research Applications
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Shares structural similarities but differs in the quinazoline ring substitution.
Thiazolidine derivatives: Include various compounds with similar thiazolidine rings but different substituents on the quinazoline ring.
Uniqueness
5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to its specific combination of quinazoline and thiazolidine rings, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C12H8N4O2S |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-hydroxy-5-[(E)-(4-iminoquinazolin-6-ylidene)methyl]-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N4O2S/c13-10-7-3-6(1-2-8(7)14-5-15-10)4-9-11(17)16-12(18)19-9/h1-5,13,17H,(H,16,18)/b6-4+,13-10? |
InChI Key |
JHSHKGXGDLWQPU-XXDRKUNISA-N |
Isomeric SMILES |
C\1=CC2=NC=NC(=N)C2=C/C1=C/C3=C(NC(=O)S3)O |
Canonical SMILES |
C1=CC2=NC=NC(=N)C2=CC1=CC3=C(NC(=O)S3)O |
Origin of Product |
United States |
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